molecular formula C9H12FNO B13525012 [(4-Fluoro-2-methoxyphenyl)methyl](methyl)amine

[(4-Fluoro-2-methoxyphenyl)methyl](methyl)amine

Cat. No.: B13525012
M. Wt: 169.20 g/mol
InChI Key: TYZWLPCWWSIBPP-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methoxyphenyl)methylamine is an organic compound with the molecular formula C9H12FNO It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a fluoro group at the 4-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methoxyphenyl)methylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, which allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methoxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(4-Fluoro-2-methoxyphenyl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-2-methoxyphenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

1-(4-fluoro-2-methoxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C9H12FNO/c1-11-6-7-3-4-8(10)5-9(7)12-2/h3-5,11H,6H2,1-2H3

InChI Key

TYZWLPCWWSIBPP-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1)F)OC

Origin of Product

United States

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